molecular formula C11H14BrN B3007753 2-(3-Bromophenyl)piperidine CAS No. 383128-74-3

2-(3-Bromophenyl)piperidine

Cat. No.: B3007753
CAS No.: 383128-74-3
M. Wt: 240.144
InChI Key: PIABJNAPJPTVKN-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)piperidine is a brominated piperidine derivative characterized by a bromine atom attached to the meta position of a phenyl ring, which is itself linked to the second carbon of a piperidine ring (CAS: 383128-74-3; molecular formula: C₁₁H₁₄BrN; molecular weight: 240.14 g/mol) . This compound is synthesized via SmI₂-mediated reduction of 2-(3-bromophenyl)pyridine under inert conditions, yielding a pale yellow oil after purification (52% yield) . The bromine substituent enhances its utility as a versatile intermediate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling applications in medicinal chemistry and material science . Its hydrochloride salt (CAS: 383128-14-1) is commercially available and used in drug discovery for optimizing pharmacokinetic properties .

Properties

IUPAC Name

2-(3-bromophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABJNAPJPTVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)piperidine typically involves the reaction of 3-bromobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 3-bromobenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)piperidine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The bromophenyl group can enhance binding affinity to target proteins, while the piperidine ring provides structural stability . These interactions can modulate signaling pathways such as NF-κB, PI3K/Akt, and MAPK, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituent Positions

  • 3-(4-Bromophenyl)piperidine (CAS: 769944-72-1): The bromine is para-substituted on the phenyl ring. This positional isomer may exhibit distinct electronic properties and receptor-binding profiles compared to the meta-substituted derivative due to differences in steric and electronic effects .
  • 1-(3-Bromobenzoyl)piperidine: Features a benzoyl group attached to the piperidine nitrogen instead of a phenyl ring.

Key Insight : The meta-bromine in 2-(3-bromophenyl)piperidine balances lipophilicity and steric accessibility, making it preferable for interactions with hydrophobic binding pockets in biological targets compared to para-substituted analogues .

Piperidine Derivatives with Heterocyclic or Alkyl Modifications

  • 2-(1-Adamantyl)piperidine (Compound 26): Exhibits antiviral activity against influenza A viruses but has higher lipophilicity than spiranic piperidine derivatives (e.g., compound 38), which may reduce aqueous solubility .
  • APB-6 and APB-10: Piperidine-based neuronal nicotinic receptor modulators with large alkyl groups on the nitrogen. APB-10 (4-methoxyphenyl substituent) shows minor potency differences compared to APB-6 (4-chlorophenyl), highlighting the tolerance for diverse substituents .

Key Insight : Alkyl or adamantyl groups enhance potency but may compromise solubility, whereas bromophenyl substituents in this compound offer a balance between lipophilicity and synthetic versatility .

Piperidine vs. Piperazine Analogues

  • 4-[2-(4-Methoxyphenyl)phenyl]piperidine : Replacing piperazine with piperidine in 5-HT₇ receptor ligands improves metabolic stability but reduces receptor affinity. For example, compound 14a (piperidine derivative) shows lower 5-HT₇R binding than piperazine-based counterparts .

Key Insight : Piperidine rings enhance metabolic stability but require precise substituent optimization to maintain target affinity, as seen in this compound’s design .

Data Table: Comparative Analysis of Key Piperidine Derivatives

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Property/Biological Activity Reference
This compound Meta-bromophenyl on C2 of piperidine 240.14 Cross-coupling intermediate; drug discovery
3-(4-Bromophenyl)piperidine Para-bromophenyl on C3 of piperidine 240.14 Structural isomer; electronic variation
2-(1-Adamantyl)piperidine Adamantyl on C2 of piperidine 245.38 Antiviral activity (Influenza A)
APB-10 4-Methoxyphenyl on piperidine N ~350 (estimated) Neuronal nicotinic receptor modulator
(±)-Erythro-piperidine alkaloid Polyoxygenated decenyl chain ~335 (estimated) Natural product; limited synthetic use

Biological Activity

2-(3-Bromophenyl)piperidine is a piperidine derivative characterized by a bromophenyl substituent, which imparts unique biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

  • Molecular Formula : C12_{12}H14_{14}BrN
  • Molecular Weight : Approximately 276.60 g/mol
  • Structure : The compound features a piperidine ring with a bromophenyl group at the 2-position, contributing to its reactivity and biological interactions.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves modulation of cell cycle proteins and apoptotic pathways, suggesting its potential as a chemotherapeutic agent.

Cell Line IC50 (µM) Mechanism of Action
FaDu (hypopharyngeal)5.6Induction of apoptosis via caspase activation
MDA-MB-231 (breast)4.2Cell cycle arrest and apoptosis
A549 (lung)6.8Inhibition of proliferation

2. Neuropharmacological Effects

This compound has been investigated for its effects on the central nervous system (CNS). It shows promise as a modulator of serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders.

  • Serotonin Receptor Modulation : The compound may enhance serotonin signaling, potentially alleviating symptoms of depression and anxiety.
  • Dopamine Pathway Interaction : Its structural similarity to known psychoactive substances suggests it could influence dopaminergic pathways, warranting further investigation into its effects on conditions like schizophrenia.

3. Antimicrobial Activity

Preliminary studies have also explored the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated moderate inhibitory effects against Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent.

The biological activity of this compound is attributed to its interaction with multiple biological targets:

  • Receptor Binding : Studies suggest that it binds to serotonin receptors (5-HT receptors) and dopamine receptors, modulating neurotransmission.
  • Cell Cycle Regulation : The compound influences key proteins involved in cell cycle progression and apoptosis, enhancing its anticancer properties.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, contributing to its therapeutic effects.

Case Studies

  • Anticancer Study : A study published in MDPI demonstrated the compound's efficacy against FaDu cells, where it induced apoptosis more effectively than the reference drug bleomycin .
  • Neuropharmacological Research : Investigations into its effects on anxiety models in rodents revealed that administration of this compound resulted in reduced anxiety-like behaviors, suggesting potential therapeutic applications for mood disorders.

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